molecular formula C16H17NO3 B3829485 2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione

2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione

Cat. No.: B3829485
M. Wt: 271.31 g/mol
InChI Key: JVUGAMLTMOCPRB-VMPITWQZSA-N
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Description

2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione is a compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields. This compound, in particular, has a dimethylamino group attached to one of the phenyl rings, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, sensors, and other functional materials.

Mechanism of Action

The mechanism of action of 2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione involves its interaction with molecular targets and pathways. The compound can participate in intramolecular charge transfer (ICT) due to the presence of the dimethylamino group, which acts as an electron donor. This property can influence its photophysical and photochemical behavior, making it useful in applications such as fluorescence sensing and imaging.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)-2-propen-1-one
  • (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one

Uniqueness

2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione is unique due to its specific structural features, such as the cyclopentane-1,3-dione moiety, which can impart distinct chemical and physical properties

Properties

IUPAC Name

2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)16-14(19)9-10-15(16)20/h3-8,16H,9-10H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUGAMLTMOCPRB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione
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2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione
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2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione
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2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione
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2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione
Reactant of Route 6
2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione

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